molecular formula C13H14N4 B6441675 N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine CAS No. 2640898-51-5

N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine

Cat. No. B6441675
CAS RN: 2640898-51-5
M. Wt: 226.28 g/mol
InChI Key: XVEIKKBBVDUASY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine, also known as CPM-PP, is a new synthetic compound that has been developed in recent years for a variety of scientific applications. It is a member of the pyrimidine family and is composed of a cyclopropylmethyl group and a pyridine ring. CPM-PP has a wide range of applications in the field of medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine has been used in a variety of scientific research applications. It has been used as a tool to study the structure and function of proteins, as well as to study the effects of various drugs on the body. It has also been used to study the effects of various environmental toxins on the body. In addition, N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine has been used in the development of new drugs and in the study of drug metabolism.

Mechanism of Action

N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine works by binding to specific proteins in the body and altering their structure and function. It has been found to bind to and modulate the activity of several different proteins, including enzymes, ion channels, and receptors. By binding to these proteins, N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine can alter their activity and thus affect the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of several different enzymes, including those involved in metabolism, detoxification, and signal transduction. It has also been found to modulate the activity of ion channels and receptors, which can affect the flow of ions and other molecules in and out of cells. In addition, N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine has been found to have anti-inflammatory, antioxidant, and neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine has several advantages for use in lab experiments. It is easy to synthesize, is relatively non-toxic, and can be used in a variety of different applications. However, it also has some limitations. It is not very stable in solution, and it can be difficult to control the concentration of N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine in a solution. In addition, N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine is not very soluble in water, which can limit its use in some applications.

Future Directions

The potential future directions for N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine are numerous. It could be used in the development of new drugs, as well as in the study of drug metabolism. It could also be used to study the effects of various environmental toxins on the body, as well as to study the structure and function of proteins. In addition, N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine could be used to study the effects of various drugs on the body, as well as to study the effects of various dietary components on the body. Finally, N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine could be used to study the effects of various hormones on the body.

Synthesis Methods

N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine is synthesized through a process known as the Barton-McCombie reaction. This reaction involves the reaction of a cyclopropylmethyl halide with a pyrimidine to form the desired product. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at room temperature. The reaction is typically completed in a few hours and yields the desired product in high yield.

properties

IUPAC Name

N-(cyclopropylmethyl)-5-pyridin-4-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4/c1-2-10(1)7-15-13-16-8-12(9-17-13)11-3-5-14-6-4-11/h3-6,8-10H,1-2,7H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEIKKBBVDUASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=NC=C(C=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine

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